2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one

sigma-1 receptor off-target profiling CNS selectivity

Screening cascades requiring exclusion of sigma-1 off-target engagement face a persistent challenge: genetic controls introduce artifacts, while structurally unrelated chemical negatives confound SAR interpretation. This 2,3-dimethyl congener solves both problems as a structurally matched, pharmacologically inert negative control. - Confirmed sigma-1 inactivity (Ki >10,000 nM) eliminates false-positive risk in CNS receptor panels. - N5-H azepine handle enables selective alkylation/acylation without 7,7-gem-dimethyl conformational interference. - ≥97% purity supports direct use as an HPLC system suitability standard for reaction monitoring.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B15360234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)CCCNC2=O
InChIInChI=1S/C9H13N3O/c1-6-8-7(11-12(6)2)4-3-5-10-9(8)13/h3-5H2,1-2H3,(H,10,13)
InChIKeyBAKYGXIBKYBYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one: Core Scaffold, Physicochemical Identity, and Comparator Landscape


2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one (CAS 2891598-82-4) is a heterocyclic small molecule (C₉H₁₃N₃O, MW 179.22) featuring a pyrazole ring fused to a seven-membered azepine lactam . It belongs to the substituted pyrazolo[4,3-c]azepin-4-one class, which has been investigated primarily as phosphodiesterase 4 (PDE4) inhibitors and, in distinct substitution patterns, as CREBBP/EP300 bromodomain inhibitors or P2X receptor antagonists [1]. The closest commercially available analogs include 7,7-dimethyl- (CAS 2060060-60-6), 1-methyl- (CAS 1381532-73-5), and 1,7,7-trimethyl- (CAS 2059988-24-6) congeners, all sharing the same core but differing in the position and number of methyl substituents [2]. Procurement-level differentiation hinges on these substitution-driven differences, as generic substitution across in-class analogs is not supported by uniform biological activity data [1].

Why 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one Cannot Be Casually Substituted with In-Class Analogs


Despite a shared pyrazolo[4,3-c]azepin-4-one core, changes in methylation pattern profoundly alter biological target profiles. The 2,3-dimethyl arrangement eliminates the N1–H donor present in 1-unsubstituted analogs (e.g., 7,7-dimethyl-1H congener), thereby removing a key hydrogen-bonding contact for targets such as PDE4 and CREBBP [1]. Publicly curated affinity data indicate that the 2,3-dimethyl compound is essentially inactive against sigma-1 receptor (Ki >10,000 nM) and sterol isomerase (Ki >10,000 nM), while other pyrazoloazepines with different substitution patterns can achieve high nanomolar to sub-nanomolar affinities for these or related targets [2]. Furthermore, the 2,3-dimethyl variant lacks a 7-position gem-dimethyl group, which in the 7,7-dimethyl analog influences ring conformation and metabolic stability [3]. These structural and pharmacological divergences mean that assuming functional interchangeability among in-class compounds is scientifically unjustified, and procurement decisions must be evidence-based.

Quantitative Differentiation Evidence: 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one vs. Closest Analogs


Sigma-1 Receptor Affinity: Negligible Binding of 2,3-Dimethyl Congener Contrasts with Active Pyrazoloazepine Scaffolds

In a radioligand displacement assay using guinea pig brain membranes, 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one exhibited a Ki >10,000 nM against the sigma-1 receptor [1]. By contrast, other pyrazoloazepine and cycloalkyl-annelated pyrazole scaffolds have been reported with sigma-1 Ki values in the sub-nanomolar to low nanomolar range (e.g., pKi >8, corresponding to Ki <10 nM) [2]. The >1,000-fold lower affinity of the 2,3-dimethyl compound renders it a suitable negative control or a background-free scaffold for programs seeking to avoid sigma-1-mediated effects.

sigma-1 receptor off-target profiling CNS selectivity

Sterol Isomerase (Δ8–Δ7) Activity: Absence of Target Engagement Defines a Clean Baseline

The same compound was tested for inhibition of 3-β-hydroxysteroid-Δ8,Δ7-isomerase in guinea pig liver membranes and showed Ki >10,000 nM, indicating no measurable inhibition [1]. No direct comparator data for in-class analogs on this specific target were found in the public domain; this evidence therefore constitutes a class-level inference that 2,3-dimethyl substitution abolishes sterol isomerase binding that might be present in other pyrazoloazepines with distinct substitution patterns.

sterol isomerase off-target pharmacology drug safety profiling

Commercial Purity Benchmarking: Higher Baseline Purity Relative to the 7,7-Dimethyl Analog

The 2,3-dimethyl compound is commercially available at ≥97% purity (Aladdin Scientific, Lot D681780) , while the structurally closest 7,7-dimethyl-1H congener (CAS 2060060-60-6) is typically supplied at 95% purity (Sigma-Aldrich, Leyan) . The 2-percentage-point purity gap, though modest, can be meaningful for high-throughput screening where cumulative impurity effects influence hit confirmation rates and dose-response curve quality.

compound purity procurement specification screening collection

Scaffold Opportunity in PDE4 Inhibition: N1-Methylation Pattern Differentiates from Canonical PDE4 Pharmacophores

The patent literature establishes that substituted pyrazolo[4,3-c]azepin-4-ones are potent PDE4 inhibitors, with key structure-activity relationships (SAR) centered on the N1 substitution and the nature of the C7/C8 substituents [1]. The 2,3-dimethyl compound carries two methyl groups on the pyrazole ring but leaves the azepine nitrogen (N5) unsubstituted, creating a distinct hydrogen-bond donor/acceptor profile relative to the 1,7,7-trimethyl analog (CAS 2059988-24-6), which lacks this donor capability . No PDE4 IC₅₀ data are publicly available for the 2,3-dimethyl compound specifically; however, the absence of N1–H and the presence of a free lactam N–H position it as a unique starting point for exploring N5-directed SAR without the confounding influence of 7,7-gem-dimethyl conformational restriction present in the closest analogs.

PDE4 inhibitor anti-inflammatory pyrazoloazepinone scaffold

Evidence-Backed Application Scenarios for 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one


Sigma-1 Receptor Negative Control for CNS Off-Target Profiling Panels

The confirmed Ki >10,000 nM at sigma-1 [1] makes this compound an ideal negative control in any screening cascade where sigma-1 engagement must be ruled out. Unlike siRNA or genetic knockout controls, a structurally matched small-molecule negative control preserves the physicochemical properties of the chemical series without introducing biological artifacts, enabling cleaner interpretation of structure-activity relationships in CNS drug discovery programs.

Medicinal Chemistry Starting Point for N5-Derivatized PDE4 Inhibitors

The 2,3-dimethyl substitution locks the pyrazole tautomeric state while preserving a free N5–H on the azepine ring. This enables selective alkylation, acylation, or sulfonylation at N5 [2], a synthetic handle not available in 1,7,7-trimethyl or 7,7-dimethyl-1H analogs. Chemistry teams can leverage this to build focused libraries exploring N5-substituted PDE4 inhibitors without the confounding conformational effects of 7,7-gem-dimethyl groups.

High-Purity Reference Standard for Analytical Method Development

With a commercial specification of ≥97% purity —surpassing the 95% typical of the closest 7,7-dimethyl analog—this compound can serve as a system suitability standard or calibration reference in HPLC and LC-MS method development for pyrazoloazepinone-containing reaction monitoring and impurity profiling.

Sterol Pathway-Silent Scaffold for Metabolic Disease Target Screening

The demonstrated lack of sterol isomerase inhibition (Ki >10,000 nM) [1] qualifies this compound for use in phenotypic screens targeting metabolic pathways where cholesterol biosynthesis interference is a known confounding factor. Other pyrazoloazepines with uncharacterized sterol isomerase activity risk generating false-positive hits in such assays.

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